6-Chloro-8-methyl-2-propylquinolin-4(1H)-one
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Overview
Description
6-Chloro-8-methyl-2-propylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring.
Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation and Propylation: Methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are studied for their anticancer activities.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and tuberculosis.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one depends on its specific application. For example, as an antimicrobial agent, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: A well-known antimalarial drug.
Quinolinic Acid: An intermediate in the kynurenine pathway.
Uniqueness
6-Chloro-8-methyl-2-propylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
1070880-12-4 |
---|---|
Molecular Formula |
C13H14ClNO |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
UJKVPPKHEIKNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)C |
Origin of Product |
United States |
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